An In-depth Technical Guide to 2-Octynoic Acid: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 2-Octynoic Acid: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2-octynoic acid. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
2-Octynoic acid is a monounsaturated fatty acid characterized by a carboxylic acid functional group and a carbon-carbon triple bond at the second position of its eight-carbon chain.[1]
Systematic IUPAC Name: Oct-2-ynoic acid[1]
DOT Visualization of the Chemical Structure of 2-Octynoic Acid:
Caption: Chemical structure of 2-octynoic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-octynoic acid.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 5663-96-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 2-5 °C | [2][3] |
| Boiling Point | 148-149 °C at 19 mmHg | [2][3] |
| Density | 0.961 g/mL at 25 °C | [3] |
| Refractive Index | 1.4600 (n20/D) | [2][3] |
| LogP | 1.65470 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Spectral Data and Interpretation
Spectroscopic data is crucial for the identification and characterization of 2-octynoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-octynoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
-COOH Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid. This peak's position can be highly variable and is affected by concentration and solvent.
-
Alkyl Chain Protons:
-
-CH₂-C≡C-: A triplet adjacent to the alkyne.
-
-(CH₂)₄-: A series of multiplets in the δ 1.2-1.7 ppm range.
-
CH₃-: A triplet in the upfield region (around δ 0.9 ppm) corresponding to the terminal methyl group.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom.
-
-COOH Carbon: A signal in the downfield region (δ 170-185 ppm).
-
Alkynyl Carbons (-C≡C-): Two distinct signals in the range of δ 70-90 ppm. The carbon closer to the carboxylic acid will be more deshielded.
-
Alkyl Chain Carbons: A series of signals in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium intensity peak in the range of 2260-2100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-octynoic acid would be expected to show a molecular ion peak (M⁺) at m/z = 140.
Experimental Protocols
General Synthesis of 2-Alkynoic Acids
DOT Visualization of a General Synthesis Workflow:
Caption: General workflow for the synthesis of 2-octynoic acid.
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a nitrogen or argon line. The system is flame-dried or oven-dried to ensure anhydrous conditions.
-
Deprotonation: 1-Heptyne is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium heptynylide.
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture in small portions. The reaction is allowed to warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is acidified with a dilute mineral acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extraction: The acidified aqueous layer is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude 2-octynoic acid.
Purification Protocols
Distillation:
For liquid products like 2-octynoic acid, vacuum distillation is an effective purification method.
-
The crude 2-octynoic acid is placed in a distillation flask with a magnetic stir bar.
-
The flask is connected to a vacuum distillation apparatus.
-
The system is evacuated to the desired pressure (e.g., 19 mmHg).
-
The flask is heated gently in an oil bath.
-
The fraction distilling at the correct boiling point (148-149 °C at 19 mmHg) is collected as the purified product.[2][3]
Recrystallization:
If the 2-octynoic acid is a low-melting solid or if distillation is not suitable, recrystallization from an appropriate solvent system can be used.
-
Solvent Selection: A solvent or solvent pair is chosen in which 2-octynoic acid is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Activity and Potential Signaling Pathways
While 2-octynoic acid itself has not been extensively studied for its biological activities, related 2-alkynoic fatty acids have demonstrated antimicrobial and anticancer properties.[4]
General Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: A series of twofold dilutions of 2-octynoic acid are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Protocol for Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of 2-octynoic acid on a target enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of 2-octynoic acid in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, add the buffer, the enzyme solution, and various concentrations of 2-octynoic acid. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of 2-octynoic acid. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathway Involvement
As a fatty acid, 2-octynoic acid may interact with pathways involved in lipid metabolism and signaling. While direct evidence is lacking, plausible targets include fatty acid metabolism pathways and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
DOT Visualization of a General Fatty Acid Metabolism Pathway:
Caption: Simplified overview of fatty acid metabolism.
DOT Visualization of a General PPAR Signaling Pathway:
Caption: General mechanism of PPAR activation.
Safety and Handling
2-Octynoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
This guide provides a foundational understanding of 2-octynoic acid. Further experimental investigation is required to fully elucidate its biological activities and mechanisms of action.
